molecular formula C17H22N2O2S B11038572 N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

Cat. No.: B11038572
M. Wt: 318.4 g/mol
InChI Key: WAJXCAKTLUJXNW-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclohexyl ring substituted with a methyl group, a benzothiazole moiety, and a propanamide group. This unique combination of functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.

    Attachment of the Propanamide Group: The benzothiazole derivative is then reacted with a suitable propanamide precursor, such as 3-bromopropanamide, in the presence of a base like potassium carbonate to form the desired product.

    Introduction of the Cyclohexyl Group: Finally, the cyclohexyl group is introduced via a nucleophilic substitution reaction using 2-methylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity due to the presence of the benzothiazole moiety, which is known for its pharmacological properties. It could be investigated for potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The benzothiazole ring system is a common scaffold in drug design, and modifications of this compound could lead to new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could play a key role in binding to biological targets, while the cyclohexyl and propanamide groups might influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))pentanamide: Similar structure with a pentanamide group instead of propanamide.

    N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))hexanamide: Similar structure with a hexanamide group instead of propanamide.

Uniqueness

N-(2-methylcyclohexyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propanamide group, in particular, could influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H22N2O2S/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,18,20)

InChI Key

WAJXCAKTLUJXNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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